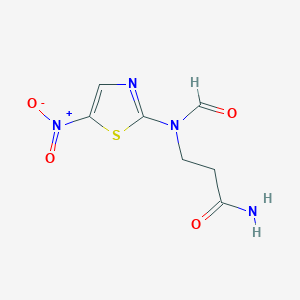
N-Ethyl-N-nitrosoglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-nitrosoglycine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of their formation and effects in various environments, including food, pharmaceuticals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-nitrosoglycine can be synthesized through the nitrosation of N-ethylglycine. The process typically involves the reaction of N-ethylglycine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by the reaction of sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl). The reaction proceeds as follows:
[ \text{N-ethylglycine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-nitrosoglycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.
Substitution: The nitroso group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the nitroso group under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield primary or secondary amines .
Applications De Recherche Scientifique
N-Ethyl-N-nitrosoglycine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Research on its biological effects helps in understanding the carcinogenic potential of nitrosamines.
Medicine: It is studied for its potential role in drug development and the assessment of nitrosamine impurities in pharmaceuticals.
Industry: The compound is used in the development of industrial processes that minimize the formation of harmful nitrosamines .
Mécanisme D'action
The mechanism of action of N-Ethyl-N-nitrosoglycine involves its interaction with cellular components, leading to various biological effects. The nitroso group can react with nucleophiles in the body, such as proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound can also generate reactive nitrogen species (RNS) that contribute to oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
N-Ethyl-N-nitrosoglycine can be compared with other nitrosamines, such as:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.
N-Nitrosodiethylamine (NDEA): Another potent carcinogen with similar properties.
N-Nitrosomethylamine (NMA): Less studied but still significant in the context of nitrosamine research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its study provides valuable insights into the broader class of nitrosamines and their effects .
Propriétés
Numéro CAS |
40910-99-4 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
2-[ethyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C4H8N2O3/c1-2-6(5-9)3-4(7)8/h2-3H2,1H3,(H,7,8) |
Clé InChI |
FGIAIVMJOQGFOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)



![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)





![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

